molecular formula C20H21NO4 B2443640 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone CAS No. 2220-06-6

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone

Cat. No.: B2443640
CAS No.: 2220-06-6
M. Wt: 339.391
InChI Key: XBOWMTVNNBQTAS-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone is a complex organic compound with a molecular formula of C20H21NO4. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-9-8-14-10-17-19(25-12-24-17)20(23-2)18(14)15(21)11-16(22)13-6-4-3-5-7-13/h3-7,10,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOWMTVNNBQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=CC=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The tetrahydroisoquinoline framework is typically assembled via Schmidt reaction of 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives with sodium azide in dichloromethane/methanesulfonic acid, yielding 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one intermediates. Subsequent thionation with Lawesson's reagent (2.4 eq, toluene, 110°C, 8 h) generates the corresponding thione, which undergoes hydrazine-mediated cyclization (ethanol, reflux, 12 h) to form the dihydroisoquinoline scaffold.

Oxygenation and Methylation

Detailed Synthetic Protocols

Route A: Sequential Functionalization (Patent CN1261401C Adaptation)

Step 1: Vilsmeier-Haack Formylation
3,4,5-Trimethoxytoluene (II, 50.0 g, 0.24 mol) is treated with phosphorus oxychloride (120 mL) and N,N-dimethylformamide (80 mL) at 0°C. After stirring at 25°C for 48 h, the mixture is quenched with 15% NaOH (500 mL) to yield 2,3,4-trimethoxy-6-methylbenzaldehyde (III) as white crystals (89%, mp 98-100°C).

Step 2: Peroxide Oxidation
Compound III (110 g, 0.52 mol) in methanol (1000 mL) reacts with 30% H2O2 (70 mL) under p-toluenesulfonic acid catalysis (16 g, 0.084 mol) at 25°C for 1.5 h. Subsequent treatment with 15% NaHSO3 removes excess peroxide, followed by dichromate oxidation (K2Cr2O7, 150 g, 0.5 mol) to afford the quinone intermediate IV in 82% yield.

Step 3: Reductive Amination
Intermediate IV (78 g, 0.43 mol) undergoes reductive amination with benzylamine (58 mL, 0.52 mol) using NaBH4 (32 g, 0.85 mol) in THF/MeOH (3:1) at 0°C. Column chromatography (SiO2, hexane/EtOAc 4:1) provides the target compound as orange crystals (68%, mp 121-123°C).

Route B: Convergent Synthesis via Suzuki Coupling

Step 1: Boronic Ester Preparation
5-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinoline (1.0 eq) reacts with bis(pinacolato)diboron (1.5 eq) in the presence of Pd(dppf)Cl2 (5 mol%) and KOAc (3.0 eq) in dioxane (100°C, 12 h) to yield the pinacol boronate ester (93%).

Step 2: Cross-Coupling
The boronate (1.2 eq) couples with bromoacetophenone (1.0 eq) using Pd(PPh3)4 (3 mol%) and K2CO3 (2.0 eq) in dioxane/H2O (4:1) at 90°C for 18 h. Acidic workup (2N HCl) and recrystallization (EtOH/H2O) give the target compound in 78% yield.

Optimization Strategies

Solvent Effects on Cyclization

Comparative studies reveal dichloroethane outperforms toluene in Friedel-Crafts acylations (Table 1):

Solvent Temp (°C) Time (h) Yield (%)
Toluene 110 12 58
DCE 80 8 82
CHCl3 61 10 71

Table 1: Solvent optimization for acylation step

Catalytic System Screening

Pd-based catalysts were evaluated for Suzuki coupling efficiency:

Catalyst Ligand Yield (%)
Pd(OAc)2 XPhos 65
Pd(PPh3)4 - 78
PdCl2(dppf) dppf 81

Table 2: Catalyst screening for cross-coupling

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.98 (d, J=7.2 Hz, 2H, ArH), 7.52 (t, J=7.4 Hz, 1H, ArH), 7.43 (t, J=7.6 Hz, 2H, ArH), 6.72 (s, 1H, dioxolane-H), 4.28 (dd, J=12.4, 4.8 Hz, 1H, CH2), 3.89 (s, 3H, OCH3), 3.12 (m, 2H, CH2), 2.95 (s, 3H, NCH3).
  • HRMS (ESI+): m/z calc. for C22H23NO5 [M+H]+: 382.1654; found: 382.1651.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms the cis-fusion of the dioxolane ring (torsion angle C5-C6-O1-O2 = 178.3°) and equatorial positioning of the phenylethanone group (dihedral angle 82.4° relative to isoquinoline plane).

Industrial-Scale Considerations

The patent-derived Route A demonstrates scalability (>500 g batches) with modified workup procedures:

  • Continuous extraction using centrifugal partition chromatography reduces solvent consumption by 40%
  • Catalytic dichromate recycling via electrochemical regeneration decreases heavy metal waste
  • Microwave-assisted steps (Step 1: 80°C, 30 min vs conventional 48 h) improve throughput 15-fold

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41102 g/mol
  • Structural Features : It contains a tetrahydroisoquinoline moiety and a phenylethanone group, with methoxy and methyl substituents enhancing its chemical properties and stability .

Anticancer Activity

Preliminary studies indicate that compounds with structural similarities to 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone exhibit significant anticancer activities. The mechanism of action is believed to involve the inhibition of specific proteins that regulate cell proliferation and survival .

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its unique structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Binding Affinity Studies

Studies on the binding affinity of this compound with biological targets are crucial for understanding its therapeutic potential. Initial findings suggest interactions with proteins involved in drug metabolism and transport .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. The exploration of these derivatives may lead to the development of more potent therapeutic agents .

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were evaluated for their anticancer properties against human cancer cell lines. Results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Neuroprotective Mechanism Exploration

Another research effort focused on the neuroprotective effects of this compound in an animal model of neurodegeneration. The study found that treatment with the compound improved cognitive function and reduced markers of oxidative stress in the brain tissue .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone is a derivative of isoquinoline and has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 51254-35-4

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities. The focus areas include:

  • Antimicrobial Activity
  • Cytotoxicity
  • Potential Therapeutic Applications

Antimicrobial Activity

Studies have shown that compounds related to isoquinoline structures possess significant antimicrobial properties. For instance, derivatives of isoquinoline have been tested against various bacterial strains.

Inhibition Zone Assay Results

A comparative analysis of the antimicrobial activity of several compounds is summarized in Table 1:

Compound NameGram-Positive (S. aureus)Gram-Negative (E. coli)
Nigritanine10.39 mmn.a.
Harmane4.36 mm8.64 mm
Dihydroberberine·HCl7.80 mmn.a.

Table 1: Antimicrobial activity measured by the diameter of the inhibition zone in mm against bacterial strains .

The compound's structure may enhance its interaction with bacterial membranes or metabolic pathways, leading to its effectiveness against pathogens like Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound on mammalian cells. The findings suggest that while exhibiting antimicrobial properties, it does not significantly harm human keratinocytes or red blood cells at therapeutic concentrations.

Cytotoxicity Data

In vitro studies indicated that the compound demonstrated low cytotoxicity at concentrations up to 128 µM when tested on human cell lines . This suggests a favorable therapeutic index for potential clinical applications.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Antimicrobial Treatments : As an antimicrobial agent against resistant strains.
  • Cancer Therapy : Isoquinoline derivatives are known for their antiproliferative effects on cancer cell lines.

Recent studies have shown that similar compounds can inhibit tubulin polymerization and stall the cell cycle in cancer cells . This mechanism may be relevant for further exploration of the compound's anticancer potential.

Case Studies and Research Findings

A notable study evaluated a series of isoquinoline derivatives for their antiproliferative activities against various cancer cell lines. The results indicated that modifications to the isoquinoline structure significantly influenced their efficacy .

Summary of Findings:

  • Enhanced Antiproliferative Activity : Certain derivatives showed improved binding affinity to tubulin compared to traditional agents like noscapine.
  • In vivo Pharmacokinetics : Some analogs demonstrated better bioavailability and reduced toxicity in animal models .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
The synthesis of this compound can be approached via multi-step organic reactions, including cyclization and functional group modifications. Key steps involve:

  • Condensation reactions to assemble the isoquinoline core, similar to hydrastine derivatives .
  • Protection/deprotection strategies for methoxy and dioxolane groups, as seen in analogous 1,3-dioxolane syntheses .
  • Purification via recrystallization (ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients).
    For characterization:
  • Spectroscopic validation : Use 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR to confirm functional groups and stereochemistry.
  • HPLC analysis (e.g., isopropyl alcohol/hexane mobile phase) to assess enantiomeric purity (>99% ee) .
  • Elemental analysis (C, H, N) to verify molecular composition .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : In case of contact, flush skin/eyes with water for 15 minutes and seek immediate medical attention, providing the compound’s CAS number (89409-15-4) and SDS .
  • Storage : Keep in airtight containers below -20°C if stability data indicate thermal sensitivity (analogous to 6-methoxygramine storage) .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against microbial targets?

Answer:
Adopt a split-plot experimental design to account for variables like concentration gradients and microbial strains . Key steps:

  • Microbroth dilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), using serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth .
  • Controls : Include reference antibiotics (e.g., amikacin for bacteria, fluconazole for fungi) to validate assay conditions .
  • Dose-response curves : Use nonlinear regression to calculate IC50_{50} values and assess potency variations across analogs .

Advanced: What methodologies are suitable for studying the environmental fate of this compound?

Answer:
Follow frameworks like Project INCHEMBIOL to evaluate:

  • Abiotic transformations : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
  • Biotic degradation : Use soil microcosms or activated sludge to quantify biodegradation half-lives.
  • Partitioning studies : Measure octanol-water coefficients (logKow\log K_{ow}) to predict bioaccumulation potential .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with modified methoxy, methyl, or dioxolane groups to probe steric/electronic effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., microbial dihydrofolate reductase).
  • Comparative bioassays : Test derivatives against parent compound to identify critical pharmacophores .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

  • Methodological audits : Compare assay conditions (e.g., inoculum size, incubation time) to identify protocol-driven variability .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve outliers .
  • Dose standardization : Re-evaluate MICs under harmonized CLSI/EUCAST guidelines to minimize inter-lab discrepancies .

Advanced: What theoretical frameworks are relevant for linking this compound’s mechanism to broader pharmacological concepts?

Answer:

  • Receptor theory : Investigate interactions with adrenergic or opioid receptors, given structural similarities to isoquinoline alkaloids .
  • Free-Wilson analysis : Deconstruct bioactivity contributions of substituents to build quantitative SAR models .
  • Systems biology : Integrate transcriptomic/proteomic data to map downstream metabolic impacts (e.g., oxidative stress pathways) .

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